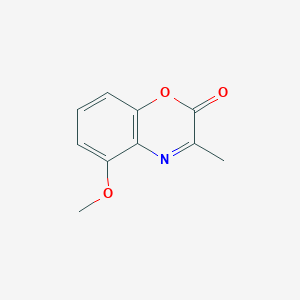
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms and two phenylethynyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane typically involves the reaction of hexamethyldisilane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the phenylethynyl groups to the silicon atoms. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups, often using hydrogenation catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes and other organosilicon derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is employed in the production of high-performance materials, such as silicone resins and coatings, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylethynyl groups provide sites for further functionalization, while the silicon atoms offer stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, coordination with metal catalysts, and other interactions that facilitate its use in synthesis and material science.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with similar stability and reactivity, used in silylation reactions and as a precursor in chemical vapor deposition processes.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is unique due to the presence of phenylethynyl groups, which provide additional reactivity and functionalization options compared to other organosilicon compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
825626-71-9 |
|---|---|
Formule moléculaire |
C22H28Si3 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
bis(2-phenylethynyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C22H28Si3/c1-23(2,3)25(24(4,5)6,19-17-21-13-9-7-10-14-21)20-18-22-15-11-8-12-16-22/h7-16H,1-6H3 |
Clé InChI |
POJHOSPUKDMWDG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)


![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)


![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
